molecular formula C8H16O3 B14488560 Methyl 4-hydroxy-3,3-dimethylpentanoate CAS No. 64887-72-5

Methyl 4-hydroxy-3,3-dimethylpentanoate

Cat. No.: B14488560
CAS No.: 64887-72-5
M. Wt: 160.21 g/mol
InChI Key: RPEXXPZJJNAMME-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3,3-dimethylpentanoate is a branched-chain ester featuring a pentanoate backbone with hydroxyl and dimethyl substituents at the 3rd and 4th positions. Key functional groups include the ester moiety (COOCH₃), hydroxyl group (-OH), and dimethyl branching, which influence solubility, stability, and reactivity. Such compounds are often used as intermediates in organic synthesis, pharmaceutical precursors, or additives in specialty chemicals .

Properties

CAS No.

64887-72-5

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 4-hydroxy-3,3-dimethylpentanoate

InChI

InChI=1S/C8H16O3/c1-6(9)8(2,3)5-7(10)11-4/h6,9H,5H2,1-4H3

InChI Key

RPEXXPZJJNAMME-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-3,3-dimethylpentanoate can be synthesized through several methods. One common approach involves the Baylis-Hillman reaction, which forms the compound by reacting an aldehyde with an activated alkene in the presence of a catalyst. The reaction typically requires a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and proceeds at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the esterification of 4-hydroxy-3,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3,3-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-3,3-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which methyl 4-hydroxy-3,3-dimethylpentanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares Methyl 4-hydroxy-3,3-dimethylpentanoate with structurally related esters and hydroxy-substituted compounds from the evidence:

Compound Name Molecular Formula Key Substituents Physical/Chemical Properties Applications References
This compound (Target) C₈H₁₆O₃ 4-OH, 3,3-dimethyl, pentanoate ester Theoretical: Moderate polarity due to OH and ester groups; likely liquid at room temperature. Potential intermediate in pharmaceuticals or agrochemicals.
(2S,3S)-Methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate C₁₇H₂₃N₃O₂ Imidazole, methylamino, phenyl, pentanoate m.p. 93–98°C; [α]D²⁰ = -9.2; soluble in methanol. Pharmaceutical research (chiral intermediates, bioactive molecules).
Methyl 4-hydroxybutyrate C₅H₁₀O₃ 4-OH, butyrate ester (shorter chain) Inferred: Lower viscosity than pentanoate analogs; higher volatility. Precursor for GABA analogs, polymer synthesis.
Nickel complexes of 4-hydroxy-3,5-di-tert-butylbenzylphosphonic acid methyl ester Phosphonic acid, tert-butyl, Ni coordination High thermal stability; used as light stabilizers. UV stabilizers in plastics, coatings, and industrial materials.
Key Observations:

Chain Length and Branching: Methyl 4-hydroxybutyrate (C₅) has a shorter chain than the target compound (C₈), reducing steric hindrance and increasing volatility. The dimethyl groups in the target compound likely enhance steric bulk, affecting solubility and reaction kinetics . The imidazole-substituted pentanoate in demonstrates how aromatic substituents (e.g., phenyl) can increase melting points and enable chiral applications.

Functional Group Impact: The hydroxyl group in all compounds contributes to hydrogen bonding, influencing solubility in polar solvents like methanol or water. Nickel complexes (e.g., ) leverage hydroxy-ester ligands for coordination chemistry, suggesting the target compound could act as a ligand in metal-catalyzed reactions.

Applications :

  • Pharmaceutical intermediates () and UV stabilizers () highlight the versatility of hydroxy esters. The target compound’s branched structure may suit similar roles in agrochemicals or specialty polymers.

Physicochemical Property Trends

Table: Hypothetical Property Comparison Based on Structural Analogs
Property Target Compound Methyl 4-hydroxybutyrate Imidazole-Substituted Pentanoate
Boiling Point ~200–220°C (estimated) ~180–190°C Decomposes at 93–98°C (melting point)
Solubility in Water Low Moderate Insoluble
Chirality Not reported Achiral Chiral ([α]D²⁰ = -9.2)

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